
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone, also known as FL-Pyrrolidinyl Triazole (FLPT), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FLPT is a heterocyclic compound that contains a pyrrolidine ring and a triazole ring, which are both important structural features in many biologically active molecules.
科学的研究の応用
1. Synthesis and Preclinical Profiling in Drug Development
(Chrovian et al., 2018) describe the development of a reaction sequence to access novel P2X7 antagonists that contain a challenging chiral center. These compounds, including similar structures to the query chemical, were evaluated as potential candidates for phase I clinical trials for mood disorder treatments.
2. Anticonvulsant Agents
(Malik & Khan, 2014) discuss the synthesis of novel compounds, including structures akin to the query molecule. They demonstrated significant anticonvulsant activities, with one compound outperforming the reference drug phenytoin in efficacy.
3. Molecular Structure and Physicochemical Properties
(Huang et al., 2021) and (Huang et al., 2021) explore the synthesis and structure of boric acid ester intermediates with structures related to the query compound. Their studies include crystallographic, conformational analyses, and density functional theory (DFT) calculations, contributing to understanding the molecular properties of such compounds.
4. Biological Activity in Clinical Drugs
(Prasad et al., 2021) provide insight into the significance of 1,2,4-triazoles in clinical drugs. Compounds similar to the query molecule are core motifs in various clinical drugs with diverse therapeutic applications.
5. Regioselective Synthesis and NK-1 Antagonist Activity
(Jungheim et al., 2006) describe the use of regioselective pyridine metallation chemistry to produce compounds, including triazole-based NK-1 antagonists, demonstrating the versatility of similar chemical structures in synthesizing bioactive compounds.
作用機序
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been reported to interact with a variety of targets, including enzymes, receptors, and ion channels .
Mode of Action
The mode of action of this compound is likely to involve the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond . This reaction could potentially alter the function of the target protein, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases .
Pharmacokinetics
Compounds with similar structures are generally highly soluble in water and other polar solvents, which could potentially enhance their bioavailability .
Result of Action
Similar compounds have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the reaction of similar compounds has been reported to be facilitated by heating . Additionally, the presence of water and other polar solvents can enhance the solubility of these compounds, potentially influencing their bioavailability and efficacy .
特性
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c1-21-13-3-2-10(8-12(13)15)14(20)18-7-4-11(9-18)19-16-5-6-17-19/h2-3,5-6,8,11H,4,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZMKUDOQAFVHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)N3N=CC=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide](/img/structure/B2379423.png)
![N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2379426.png)
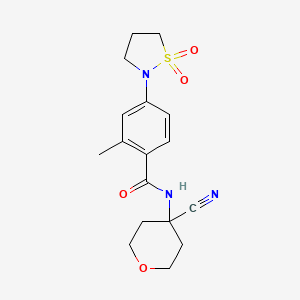
![Tert-butyl N-[2-[4-[[(2-chloroacetyl)amino]methyl]phenyl]ethyl]carbamate](/img/structure/B2379430.png)
![Dispiro[3.0.35.14]nonane-7-carboxylic acid](/img/structure/B2379431.png)

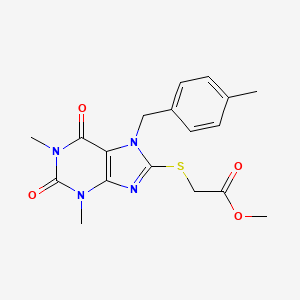
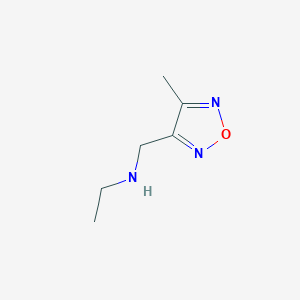

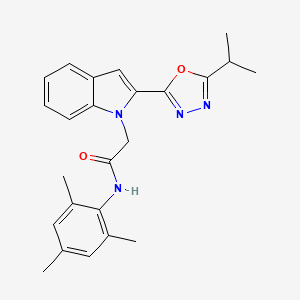
![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2379443.png)
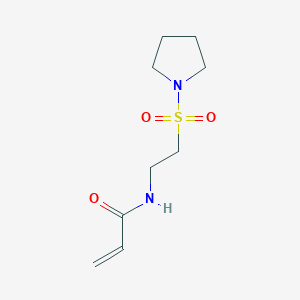

![4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2379446.png)